molecular formula C17H18INO4S2 B2407572 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine CAS No. 402947-23-3

2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine

Cat. No. B2407572
CAS RN: 402947-23-3
M. Wt: 491.36
InChI Key: XAKUDUFTXXHNQY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidine derivative that has been synthesized and studied for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anthelmintic/Anti-inflammatory Activities : Nitinkumar S. Shetty, I. M. Khazi, and C. Ahn (2010) reported on the synthesis of novel imidazothiazole sulfides and sulfones, including derivatives of 2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine. These compounds showed promising anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).

  • Cytotoxicity Study : II-Whan Kim, Chong-kyo Lee, H. Kim, and Sang-hun Jung (2003) explored the cytotoxicity of similar compounds, highlighting the importance of the planarity of the imidazolidinone motif for cytotoxic activity (Kim, Lee, Kim, & Jung, 2003).

  • Anticancer Evaluation : P. P. Prabhu, T. Panneerselvam, C. Shastry, A. Sivakumar, and S. Pande (2015) synthesized derivatives for anticancer evaluation. One compound exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).

  • Antibacterial Activities : Krunal V. Juddhawala, N. Parekh, and Bhaskar M. Rawal (2011) synthesized and evaluated thiazolidine derivatives for their antibacterial activity against common bacterial strains (Juddhawala, Parekh, & Rawal, 2011).

  • Antioxidant Activity : Maria Apotrosoaei, I. Vasincu, S. Constantin, F. Buron, S. Routier, and L. Profire (2014) reported on the synthesis of thiazolidine-4-one derivatives and their potential antioxidant effects. They found significant antioxidant activity in some of these compounds (Apotrosoaei et al., 2014).

  • Antimicrobial and Antitumor Evaluation : M. Gouda and A. Abu‐Hashem (2011) focused on the synthesis of thiazolidine and thiazolidinone derivatives for antimicrobial and antitumor evaluation, revealing promising activities in some compounds (Gouda & Abu‐Hashem, 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKUDUFTXXHNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxy-phenyl)-3-(4-iodo-benzenesulfonyl)-thiazolidine

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